molecular formula C18H16O2 B13700595 2-(4-Isopropylphenyl)-1H-indene-1,3(2H)-dione CAS No. 55994-21-3

2-(4-Isopropylphenyl)-1H-indene-1,3(2H)-dione

Cat. No.: B13700595
CAS No.: 55994-21-3
M. Wt: 264.3 g/mol
InChI Key: ACXYEBDGCHJPON-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of an indene core substituted with a 4-isopropylphenyl group. Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenyl)-1H-indene-1,3(2H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-isopropylbenzaldehyde and indanone.

    Condensation Reaction: The key step involves a condensation reaction between 4-isopropylbenzaldehyde and indanone in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization to form the indene core structure. This step may require the use of a catalyst, such as palladium or copper, to facilitate the cyclization process.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity. Industrial production methods may also incorporate advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The aromatic ring of the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Isopropylphenyl)-1H-indene-1,3(2H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules

    Biology: In biological research, the compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    Gene Expression: The compound may influence gene expression, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

2-(4-Isopropylphenyl)-1H-indene-1,3(2H)-dione can be compared with other similar compounds, such as:

    Indene: The parent compound of the indene family, which lacks the 4-isopropylphenyl substitution.

    2-Phenylindene: A similar compound with a phenyl group instead of the 4-isopropylphenyl group.

    2-(4-Methylphenyl)-1H-indene-1,3(2H)-dione: A compound with a 4-methylphenyl group instead of the 4-isopropylphenyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indene derivatives.

Properties

CAS No.

55994-21-3

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

2-(4-propan-2-ylphenyl)indene-1,3-dione

InChI

InChI=1S/C18H16O2/c1-11(2)12-7-9-13(10-8-12)16-17(19)14-5-3-4-6-15(14)18(16)20/h3-11,16H,1-2H3

InChI Key

ACXYEBDGCHJPON-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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